molecular formula C20H17ClO3 B160479 Indanofan CAS No. 133220-30-1

Indanofan

Cat. No. B160479
M. Wt: 340.8 g/mol
InChI Key: PMAAYIYCDXGUAP-UHFFFAOYSA-N
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Description

Indanofan is a novel herbicide discovered by Mitsubishi Chemical Corporation and introduced to the market in 1999, primarily used in rice herbicides in Japan. It is known for its unique chemical structure, which includes indan-1,3-dione and 2-phenyl substituted oxirane moieties connected by a methylene carbon atom. The compound has been shown to be effective against various annual weeds, particularly Echinochloa oryzicola and Echinochloa crus-galli, without causing injury to transplanted rice .

Synthesis Analysis

The synthesis of enantiopure (S)-indanofan involves a combination of enzymatic resolution and chemical inversion techniques. A key step in the process is the use of an o-xylene complex of a hemiketal as a precursor, which can be converted to (S)-indanofan and purified by recrystallization . Another important intermediate in the synthesis of indanofan is 2-[2-(3-Chlorophenyl)allyl]-2-ethylindan-1,3-dione, which can be prepared efficiently through palladium-catalyzed coupling reactions .

Molecular Structure Analysis

The molecular structure of indanofan is characterized by the presence of indan-1,3-dione and 2-phenyl substituted oxirane moieties. This unique structure is a result of the bridging methylene carbon atom, which plays a crucial role in the herbicidal activity of the compound .

Chemical Reactions Analysis

Indanofan and its analogs act as inhibitors of the elongase enzyme involved in the de novo biosynthesis of very-long-chain fatty acids (VLCFAs). The presence of chloro substituents on the benzene ring and the oxirane group are necessary for strong inhibition of VLCFA formation. The compound's activity has been confirmed in greenhouse tests, where it showed strong herbicidal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of indanofan contribute to its herbicidal efficacy. The compound's ability to control weeds at low temperatures and its effectiveness from pre-emergence up to the 3.0 leaf stage at low dosages highlight its potent activity and favorable properties as a herbicide . The synthesis process, including the oxidation using high concentration peracetic acid, also indicates the compound's stability and the feasibility of its production .

Scientific Research Applications

Asymmetric Synthesis of (S)-Indanofan Indanofan, a compound used in herbicides, has seen advancements in its production methods. A key development is the efficient conversion of racemic indanofan to its enantiopure (S)-form using enzymatic resolution and chemical inversion techniques. This process involves the use of a hemiketal precursor that is easily purified, highlighting significant improvements in the synthesis of this compound (Tanaka et al., 2002).

Herbicidal Efficacy of Indanofan Indanofan is primarily known for its use as a rice and turf herbicide, particularly for its effectiveness against annual weeds without harming transplanted rice. It's effective in controlling specific weed species, even at low dosages and temperatures, due to its unique chemical structure. The development of indanofan has been instrumental in improving weed control in agricultural settings (Ikeda et al., 2004).

Molecular Mechanism of Indanofan as an Herbicide Research has delved into the molecular action of indanofan, revealing its role as an inhibitor of very-long-chain fatty acid (VLCFA) formation. This action occurs at the molecular level, disrupting the biosynthesis of fatty acids longer than C18 in plants. Indanofan's efficacy correlates with its chemical structure, particularly the presence of chloro substituents and the oxirane group (Takahashi et al., 2002).

Enantiomer-specific Biological Activity The different enantiomers of indanofan have been studied for their effects on VLCFA biosynthesis. It's been found that the S-enantiomer has a significantly higher inhibitory effect compared to the R-enantiomer, highlighting the importance of stereochemistry in the biological activity of indanofan (Kato et al., 2005).

Synthesis of Indanofan Intermediates The synthesis of key intermediates for indanofan production, such as the styrene intermediate, has been improved using palladium-catalyzed reactions. These advancements in the synthesis process are crucial for efficient and scalable production of indanofan (Hosokawa & Yoshida, 2003).

Safety And Hazards

Indanofan is classified as a highly flammable liquid and vapor . It may cause serious eye irritation, allergic skin reaction, and drowsiness or dizziness . It is also suspected of damaging fertility or the unborn child .

properties

IUPAC Name

2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO3/c1-2-19(17(22)15-8-3-4-9-16(15)18(19)23)11-20(12-24-20)13-6-5-7-14(21)10-13/h3-10H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAAYIYCDXGUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(CO3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057957
Record name Indanofan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indanofan

CAS RN

133220-30-1
Record name Indanofan
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URL https://commonchemistry.cas.org/detail?cas_rn=133220-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indanofan [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indanofan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indene-1,3(2H)-dione, 2-[[2-(3-chlorophenyl)-2-oxiranyl]methyl]-2-ethyl
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Record name INDANOFAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WQ384U76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the mixture of 1.62 g of 2-[2-(3-chlorophenyl) propen 3-yl]-2-ethylindan-1,3-dione, 0.34 g of sodium acetate trihydrate and 10 ml of chloroform was added-2.85 g of 40% peracetic acid. After refluxing for 3 hours, excess peroxide was decomposed with 10% sodium thiosulfate aqueous solution, and the organic layer was washed with water, neutralized with a saturated sodium bicarbonate aqueous solution, washed with water and with a saturated saline solution, and dried over anhydrous magnesium sulfate. After the solvent was evaporated, the residue was separated and purified by silica gel column chromatography (developing solvent: n-hexane/ethyl acetate=4/1) to obtain 1.27 g of the compound No. 53 shown in Table 2.
Name
2-[2-(3-chlorophenyl) propen 3-yl]-2-ethylindan-1,3-dione
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
peracetic acid
Quantity
2.85 g
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
344
Citations
細川明美, 四家豊彦, 桂田学, 池田修, 南紀子… - Journal of pesticide …, 2001 - jlc.jst.go.jp
… (I-7; MK-243, Indanofan). In upland field, Indanofan showed good performance as we expected. It was also found that Indanofan showed excellent 'herbicidal activity against paddy field …
Number of citations: 14 jlc.jst.go.jp
K Tanaka, K Yoshida, C Sasaki… - The Journal of Organic …, 2002 - ACS Publications
Racemic indanofan [(±)-1] was efficiently converted to enantiopure (S)-indanofan [(S)-1] by a combination of enzymatic resolution and chemical inversion techniques. An additional …
Number of citations: 25 pubs.acs.org
K Tanaka, A Hosokawa, K Yoshida - Synthesis, 1999 - thieme-connect.com
A practical synthesis of Indanofan (1), a potent herbicide discovered by Mitsubishi Chemical Co. Ltd., was achieved starting from commercially available 3-chloroethylbenzene (2). 3-…
Number of citations: 7 www.thieme-connect.com
H Takahashi, J Schmalfuß, A Ohki… - … für Naturforschung C, 2002 - degruyter.com
… indanofan at the molecular level is not completely clarified by the present study, it is concluded that indanofan … Furthermore, the greenhouse test showed strong activity for indanofan and …
Number of citations: 10 www.degruyter.com
T Jikihara, A Hosokawa - Journal of Synthetic Organic Chemistry …, 2001 - jstage.jst.go.jp
… Indanofan is characterized by its unique chemical structure due … indanofan, lead generation and lead optimization, and secondly the synthesis and manufacturing process of indanofan …
Number of citations: 2 www.jstage.jst.go.jp
細川明美, 池田修, 佐々木千津子, 小佐野康子… - Journal of pesticide …, 2001 - jlc.jst.go.jp
We recently reported on herbicidally active 2-phenyloxiran-2-ylmethyl derivatives. A representative compound was Indanofan (1; 2-[2-(3-chlorophenyl) oxiran-2-ylmethyl]-2-ethylindan-l, …
Number of citations: 6 jlc.jst.go.jp
S Kato, A Tanaka, H Watanabe, Y Sato… - Journal of Pesticide …, 2005 - jstage.jst.go.jp
The influence of the S-enantiomer, R-enantiomer and racemate species of indanofan on the … by indanofan. The I50 values of (S)-indanofan,(R)-indanofan and the (RS)-indanofan …
Number of citations: 2 www.jstage.jst.go.jp
A Hosokawa, K Yoshida - Synthesis, 2003 - thieme-connect.com
… -1,3-dione (2), a key intermediate of indanofan (1), was efficiently prepared by palladium-catalyzed … This method is expected to contribute to a more efficient production of indanofan (1). …
Number of citations: 2 www.thieme-connect.com
O Ikeda, T Jikihara, T Munakata… - Journal of pesticide …, 2004 - jstage.jst.go.jp
筆者らは宇都宮大学農学部雑草防除研究施設 (現宇都宮大学野生植物科学研究センター) の竹松哲夫先生らとの共同研究でイネーヒエ間に高い選択性を有するベンゼンスルホンアミド系化合物の…
Number of citations: 1 www.jstage.jst.go.jp
K Yagi, K Inoue - Agrochemicals Japan, 2000 - cabdirect.org
The following aspects of indanofan are discussed: physical and chemical properties; toxicology; mode of action; formulations; registration status; and biological performance against …
Number of citations: 0 www.cabdirect.org

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